Cas no 1703005-71-3 (5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde)

5-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde is a heterocyclic organic compound featuring a thiophene core substituted with a formyl group and a methyl-isopropyl pyrazole moiety. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. The aldehyde functionality offers reactivity for further derivatization, while the pyrazole-thiophene scaffold enhances stability and binding affinity in target molecules. Its well-defined molecular architecture makes it suitable for constructing complex frameworks in medicinal chemistry. The compound exhibits moderate solubility in common organic solvents, facilitating its use in multi-step synthesis. Careful handling is advised due to its sensitivity to oxidation and moisture.
5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde structure
1703005-71-3 structure
Product Name:5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde
CAS No:1703005-71-3
MF:C12H14N2OS
MW:234.317361354828
CID:6089132
PubChem ID:165452740
Update Time:2025-10-29

5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-737210
    • 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde
    • 1703005-71-3
    • Inchi: 1S/C12H14N2OS/c1-8(2)12-10(6-14(3)13-12)11-5-4-9(7-15)16-11/h4-8H,1-3H3
    • InChI Key: XBWSQRNQIPJWPG-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1=CN(C)N=C1C(C)C

Computed Properties

  • Exact Mass: 234.08268425g/mol
  • Monoisotopic Mass: 234.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 63.1Ų

5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737210-1.0g
5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde
1703005-71-3
1g
$0.0 2023-06-07

5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde Related Literature

Additional information on 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde

5-[1-Methyl-3-(Propan-2-Yl)-1H-Pyrazol-4-Yl]Thiophene-2-Carbaldehyde: A Comprehensive Overview

The compound 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde, identified by the CAS number 1703005-71-3, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, which are known for their versatile reactivity and biological activity. The structure of this molecule combines a thiophene ring, a pyrazole ring, and an aldehyde group, making it a unique candidate for further exploration in synthetic chemistry and drug discovery.

The synthesis of 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde involves a series of well-established organic reactions. The thiophene ring is typically formed via the Paal-Knorr synthesis, which involves the reaction of 1,3-diketones with ammonia or ammonium salts. The pyrazole ring is introduced through a condensation reaction between an aldehyde and an amine derivative, followed by cyclization under acidic conditions. The aldehyde group at position 2 of the thiophene ring is then introduced through oxidation or direct alkylation techniques. These methods have been optimized in recent studies to enhance yield and purity, ensuring that the compound can be produced efficiently for research purposes.

Recent studies have highlighted the potential of 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene derivatives in the field of medicinal chemistry. The thiophene ring is known to exhibit anti-inflammatory and antioxidant properties, while the pyrazole ring contributes to its ability to act as a ligand for metal ions, making it a promising candidate for metalloenzyme inhibition. Additionally, the aldehyde group at position 2 allows for further functionalization, enabling the creation of bioisosteres and prodrugs that could improve pharmacokinetic properties.

In terms of biological activity, 5-[1-methyl-3-(propan-2-yll)pyrazol-based compounds have shown potential as inhibitors of various enzymes, including kinases and proteases. For instance, recent research has demonstrated that certain derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which are key targets in cancer therapy. Furthermore, the compound's ability to modulate cellular signaling pathways makes it a valuable tool in studying disease mechanisms and developing novel therapeutic strategies.

The application of 5-[1-methylpyrazol-thiophenecarbaldehyde extends beyond pharmacology into materials science. The thiophene moiety is known to exhibit semiconducting properties, making it a potential candidate for use in organic electronics. Recent advancements in thin-film transistor technology have explored the use of thiophene-based polymers as semiconducting layers due to their high electron mobility and stability under ambient conditions.

In terms of environmental impact, studies have shown that 5-[methylpyrazol-thiophenecarbaldehyde exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, further research is required to assess its long-term effects on ecosystems and its biodegradability under various environmental conditions.

In conclusion, CAS No 1703005713, or 5-[1-methylpyrazol-thiophenecarbaldehyde, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure combines functional groups that enable both chemical reactivity and biological activity, making it an attractive target for further research and development. As advancements in synthetic chemistry continue to evolve, this compound will undoubtedly play a pivotal role in shaping future innovations in drug discovery and materials science.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent